molecular formula C19H16FN5O2S B2845570 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1111244-58-6

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2845570
CAS No.: 1111244-58-6
M. Wt: 397.43
InChI Key: BNCLWRWZQBHZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between 2,5-dimethoxybenzaldehyde and thiourea in the presence of a catalyst such as hydrochloric acid.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne. In this case, the azide derivative of 4-fluoroaniline can be used.

    Coupling of Rings: The final step involves coupling the thiazole and triazole rings. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative reacts with the triazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or cellular pathways due to its potential bioactivity.

Medicine

Medicinally, 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is investigated for its potential as an anti-cancer agent, antimicrobial agent, or in the treatment of neurological disorders.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anti-cancer agent, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary accordingly, often involving interactions with proteins, DNA, or cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole: Similar in structure but lacks the thiazole ring.

    4-(4-Fluorophenyl)-1H-1,2,3-triazole: Similar but lacks the dimethoxyphenyl and thiazole rings.

    2-(2,5-Dimethoxyphenyl)thiazole: Similar but lacks the triazole ring.

Uniqueness

The uniqueness of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activities not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological profiles based on available literature.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the triazole ring and thiazole moiety. The general synthetic pathway includes:

  • Formation of Thiazole : Reaction of appropriate thioketones with α-bromo ketones.
  • Triazole Synthesis : Utilization of azide and alkyne coupling reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition).
  • Final Assembly : Combination of the thiazole and triazole components through amide bond formation.

The resulting structure is characterized by a thiazole ring substituted with a dimethoxyphenyl group and a triazole linked to a fluorophenyl moiety. This unique arrangement is expected to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. In vitro assays demonstrate that derivatives similar to our compound show potent activity against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : Many derivatives exhibit IC50 values in the low micromolar range, indicating strong cytotoxic effects.

For instance, compounds with similar structural features have demonstrated dual anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies show that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Reported MIC values suggest significant inhibitory effects comparable to standard antibiotics.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes associated with disease pathways:

  • Glycogen Phosphorylase Inhibition : The thiazole moiety contributes to enzyme inhibition, which is crucial for metabolic regulation.
  • Mechanism Insights : The binding affinity of the compound to target enzymes was evaluated using molecular docking studies, revealing favorable interactions that correlate with observed biological activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Substitution Effects : The presence of electron-donating groups (e.g., methoxy) enhances potency by improving solubility and bioavailability.
  • Fluorine Substitution : The introduction of fluorine in the phenyl ring significantly increases lipophilicity, which may enhance membrane permeability .

Case Studies

A notable study investigated a series of triazole derivatives for their anticancer properties. The findings indicated that modifications at specific positions on the triazole ring could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

CompoundCell LineIC50 (µM)Mechanism
C12.18HeLa12Apoptosis
C12.30MCF717Cell Cycle Arrest
C12.33A54919Enzyme Inhibition

Properties

IUPAC Name

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-26-13-7-8-16(27-2)14(9-13)15-10-28-19(22-15)17-18(21)25(24-23-17)12-5-3-11(20)4-6-12/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCLWRWZQBHZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.